9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one
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Overview
Description
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one is a complex organic molecule that belongs to the class of furochromenes. This compound is characterized by the presence of a furo[3,2-G]chromen-7-one core structure, which is further functionalized with a hydroperoxy group and a dimethylocta-2,7-dien-1-yl substituent. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: The furochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.
Introduction of the hydroperoxy group: The hydroperoxy group can be introduced through the oxidation of a suitable precursor, such as a hydroxyl group, using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the dimethylocta-2,7-dien-1-yl substituent: This step involves the coupling of the furochromene core with a dimethylocta-2,7-dien-1-yl halide or a similar derivative under basic conditions, such as using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy or hydroxyl derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylocta-2,7-dien-1-yl substituent can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Cyclization: Acidic or basic conditions, catalysts like Lewis acids
Major Products
The major products formed from these reactions include various oxidized, reduced, substituted, and cyclized derivatives of the original compound, each with unique structural and functional properties.
Scientific Research Applications
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe to study biological processes involving oxidative stress and redox reactions.
Industry: The compound can be used in the development of new materials with unique optical, electronic, or mechanical properties.
Mechanism of Action
The mechanism of action of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one involves its ability to participate in redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative damage to cellular components. This property can be harnessed for therapeutic purposes, such as targeting cancer cells or modulating immune responses. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-G]chromen-7-one: The parent structure without the hydroperoxy and dimethylocta-2,7-dien-1-yl substituents.
9-{[(2E)-6-Hydroxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one: A similar compound with a hydroxyl group instead of a hydroperoxy group.
9-{[(2E)-6-Methoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one: A similar compound with a methoxy group instead of a hydroperoxy group.
Uniqueness
The uniqueness of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroperoxy group allows for redox reactions, while the dimethylocta-2,7-dien-1-yl substituent provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
9-(6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZUSHBLPOZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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